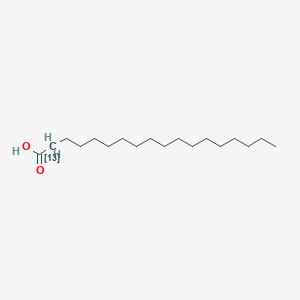

(213C)octadecanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(213C)octadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-CAAGJAQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC[13CH2]C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745720 | |

| Record name | (2-~13~C)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19905-78-3 | |

| Record name | (2-~13~C)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19905-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Frameworks for 2,13c Octadecanoic Acid Investigations

Experimental Design Principles for Isotope Tracing Studiesnih.govnih.govnih.gov

Isotope tracing studies using (2,13C)octadecanoic acid are designed to follow the carbon-13 (¹³C) label as the fatty acid is metabolized. This allows researchers to delineate metabolic pathways, quantify fluxes, and understand how cells and organisms process saturated fatty acids. The fundamental principle involves introducing the ¹³C-labeled stearic acid into a biological system and then detecting the ¹³C label in downstream metabolites. nih.govnih.gov This approach provides a dynamic view of metabolic processes, which is a significant advantage over static measurements of metabolite concentrations. nih.gov The choice of experimental model is paramount and depends on the specific biological question being addressed. These models range from simplified in vitro systems to complex in vivo organisms. nih.govnih.govnih.gov

In Vitro Cellular and Tissue Culture Modelsnih.govnih.gov

In vitro models, including primary cell cultures and established cell lines, are fundamental for dissecting the cellular metabolism of fatty acids under controlled conditions. nih.govnih.gov Researchers have developed specific strategies to introduce exogenous long-chain fatty acids, like (2,13C)octadecanoic acid, into culture media for cells with varying metabolic phenotypes, such as highly proliferative cancer cells or those with robust oxidative metabolism. nih.govnih.gov A critical aspect of these experiments is the proper preparation of fatty acid solutions, as solvents and the concentration of carrier proteins like bovine serum albumin (BSA) can significantly impact experimental outcomes. nih.gov

By tracing the ¹³C label from (2,13C)octadecanoic acid, studies can reveal the fate of its carbon atoms. For instance, in cultured cells, the label can be tracked as it is incorporated into the tricarboxylic acid (TCA) cycle. nih.gov This allows for the investigation of fatty acid oxidation (FAO) and how its products are utilized for either energy production or biosynthetic reactions. nih.govnih.gov Studies have used this approach in human embryonic kidney cells (HEK293) and fibroblasts to show that while FAO is robust in both proliferating and oxidative cells, the metabolic pathway downstream of citrate (B86180) differs significantly between them. nih.govnih.gov Cultured hamster hepatocytes have also been used to compare the metabolism of stearic acid with other fatty acids like palmitic and oleic acid, revealing differences in uptake, incorporation into triacylglycerols, and desaturation rates. researchgate.net

In Vivo Animal Models (e.g., Murine Studies)nih.govnih.govresearchgate.net

In vivo animal models, particularly murine studies, are indispensable for understanding the metabolism of (2,13C)octadecanoic acid in the context of a whole organism. nih.gov These studies allow researchers to investigate the absorption, distribution, and organ-specific fate of the fatty acid tracer. researchgate.net A common experimental design involves administering the labeled fatty acid, often intravenously, and then collecting plasma and various tissues after a set period to analyze the distribution of the ¹³C label among different metabolites. researchgate.net

A study using ¹³C-labeled palmitate in fasting mice provides a clear framework applicable to stearic acid investigations. researchgate.net After injecting the tracer, researchers analyzed its incorporation into acylcarnitines and various lipid classes in plasma, liver, and skeletal muscle. researchgate.net This approach confirmed the liver's role in buffering and storing excess fatty acids into triglycerides and phosphatidylcholine, while demonstrating that skeletal muscle is the primary source of the rise in plasma long-chain acylcarnitines during fasting. researchgate.net Such studies can reveal the metabolic fate of stearic acid, including its conversion to other fatty acids. For example, studies in humans have shown that labeled stearic acid is desaturated to oleic acid. ahajournals.org

| Parameter | Plasma | Liver | Muscle |

| Free ¹³C-Tracer | 2.5 ± 0.5 µmol/L | 39 ± 12 nmol/g protein | 14 ± 4 nmol/g protein |

| ¹³C-Acylcarnitines | 0.82 ± 0.18 nmol/L | 0.002 ± 0.001 nmol/g protein | 0.95 ± 0.47 nmol/g protein |

| ¹³C-Triglycerides | Not Detected | 511 ± 160 nmol/g protein | Not Detected |

| ¹³C-Phosphatidylcholine | Not Detected | 58 ± 9 nmol/g protein | Not Detected |

| This table presents data on the distribution of a ¹³C-labeled palmitate tracer in fasting mice 10 minutes after administration, illustrating the type of data generated in in vivo tracing studies. The findings highlight the differential fate of the fatty acid in various tissues. Data sourced from a study on ¹³C-palmitate in mice. researchgate.net |

Microbial Fermentation Systems

The use of (2,13C)octadecanoic acid and other stable isotope tracers extends to microbial fermentation systems. These studies can elucidate the metabolic pathways by which microorganisms produce or consume fatty acids. For example, medium-chain fatty acids like octanoic and decanoic acid are known by-products of lipid synthesis in yeasts such as Saccharomyces cerevisiae during alcoholic fermentation. nih.govresearchgate.net Introducing a ¹³C-labeled precursor allows for the tracking of carbon flow through the metabolic network, revealing how these fatty acids are synthesized. nih.gov

Furthermore, microbial systems are used to study the biotransformation of fatty acids. Various microorganisms, including Saccharomyces cerevisiae and species of Nocardia, can oxidize oleic acid into valuable hydroxy or oxo fatty acids. researchgate.net Isotope tracing with (2,13C)octadecanoic acid could be employed to study the mechanisms of saturated fatty acid hydroxylation or other modifications by these microbes. Such studies are crucial for metabolic engineering efforts aimed at enhancing the production of specific fatty acid-derived compounds. mdpi.com

Ex Vivo Preparations

Ex vivo preparations, such as isolated perfused organs, bridge the gap between in vitro and in vivo studies. These systems maintain the tissue architecture and some of the physiological complexity of an intact organ while allowing for precise control over the experimental environment, similar to cell culture. nih.gov

A prime example of an ex vivo model is the isolated perfused heart. nih.gov In this setup, the heart is removed from an animal and kept functional in a controlled apparatus where it is supplied with a nutrient-rich perfusate. By adding (2,13C)octadecanoic acid to the perfusate, researchers can study cardiac fatty acid metabolism in isolation from systemic influences like hormonal fluctuations or substrate competition from other organs. This methodology has been used to investigate how the heart utilizes complex mixtures of fatty acids under various physiological conditions. nih.gov

Advanced Analytical Techniques for Isotopic Enrichment Analysismdpi.comnih.gov

The analysis of samples from isotope tracing studies requires sophisticated analytical techniques capable of detecting and quantifying the isotopic enrichment in various metabolites. Mass spectrometry (MS) is the most prevalent technique for analyzing lipid flux, with high-resolution mass spectrometry (HRMS) being particularly powerful. mdpi.comnih.gov HRMS instruments, such as the Orbitrap, can differentiate between molecules with very small mass differences. nih.govresearchgate.net This capability is crucial for distinguishing ¹³C-labeled metabolites from their unlabeled counterparts and from other naturally occurring isotopes, thereby minimizing spectral interferences. nih.gov This precision allows for the simultaneous use of multiple tracers (e.g., ¹³C and deuterium) in a single experiment. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is another emerging technique that can be used to determine isotopic enrichment and the specific position of the label within a molecule. nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester (FAME) Analysisnih.govnih.gov

A cornerstone technique for fatty acid analysis is Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov For the analysis of fatty acids like (2,13C)octadecanoic acid and its metabolic products, they are typically first converted into their more volatile fatty acid methyl esters (FAMEs) through a derivatization process. tandfonline.commdpi.com This process, often an acid-catalyzed methylation, prepares the molecules for separation by gas chromatography. tandfonline.com

In GC-MS analysis, the FAME mixture is injected into the gas chromatograph, where different fatty acids are separated based on properties like their boiling point and polarity as they pass through a capillary column. sigmaaldrich.com The separated FAMEs then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. psu.edu The mass spectrometer provides both structural confirmation of the fatty acid and a precise measure of its isotopic enrichment by comparing the abundance of the ion containing the ¹³C label to the unlabeled ion. nih.govacs.org This method is highly sensitive and specific, making it ideal for quantifying the low levels of labeled metabolites often found in complex biological samples such as serum, plasma, or tissue extracts. nih.govmdpi.com

| Parameter | Setting 1 mdpi.com | Setting 2 tandfonline.com |

| GC Column | Rt-2560 (100 m, 0.25 mm ID, 0.20 µm) | Not specified, for FAME separation |

| Injector Temperature | 250 °C | 240 °C |

| Carrier Gas | Helium | Helium |

| Oven Program | 40°C (2 min), then 4°C/min to 240°C (15 min) | 125°C to 180°C at 10°C/min, then to 200°C at 3°C/min |

| Ion Source Temperature | 200 °C | Not specified |

| MS Detection Mode | Selective Ion Monitoring (SIM) | Full Scan |

| This table provides examples of Gas Chromatography-Mass Spectrometry (GC-MS) parameters used for the analysis of Fatty Acid Methyl Esters (FAMEs). The specific conditions are optimized based on the sample matrix and the target analytes. tandfonline.commdpi.com |

Mass Isotopomer Distribution (MID) Profiling

Mass Isotopomer Distribution (MID) profiling is a key technique in metabolic flux analysis that quantifies the relative abundance of all isotopic forms (isotopologues) of a given metabolite. When (2,13C)octadecanoic acid is introduced into a system, it and its downstream metabolites will exist as a mixture of molecules with different numbers of 13C atoms. Gas chromatography-mass spectrometry (GC-MS) is a common platform for MID analysis. After derivatization to increase volatility (e.g., forming trimethylsilyl (B98337) (TMS) esters), the labeled octadecanoic acid is subjected to GC-MS analysis. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), revealing a pattern that reflects the distribution of 13C.

For instance, analysis of a metabolite might show a base peak (M+0) representing the molecule with no 13C labels, an M+1 peak for molecules with one 13C atom, an M+2 peak for those with two, and so on. The resulting distribution provides a detailed fingerprint of metabolic activity. frontiersin.org This approach is not limited to the parent compound; it is essential for tracing the 13C label as it is incorporated into other metabolites, such as longer-chain fatty acids or complex lipids. escholarship.org Validating the accuracy of these CID measurements is critical, often accomplished using standards with known, predictable binomial CIDs. frontiersin.orgbiorxiv.org This detailed profiling allows researchers to calculate the fluxes through various metabolic pathways. researchgate.net

Compound-Specific Isotope Analysis (CSIA)

Compound-Specific Isotope Analysis (CSIA) measures the average isotopic composition (e.g., δ13C) of individual compounds within a complex mixture. nih.govnih.gov This technique is particularly powerful for tracing the origin and transformation of fatty acids in ecological and biological studies. mdpi.com For investigations involving (2,13C)octadecanoic acid, CSIA, typically performed using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), can determine the bulk 13C enrichment of octadecanoic acid and other fatty acids it may be converted into. chemrxiv.org

In a typical CSIA workflow, lipids are extracted from a sample and the fatty acids are converted to fatty acid methyl esters (FAMEs) for analysis. nih.gov The FAMEs are separated by gas chromatography and then combusted to CO2, which is introduced into the IRMS. The IRMS measures the ratio of 13CO2 to 12CO2, providing a precise δ13C value for each specific fatty acid. mdpi.com This allows researchers to track the flow of the 13C label from the administered (2,13C)octadecanoic acid into other specific fatty acid pools, distinguishing it from endogenous, unlabeled fatty acids. nih.govchemrxiv.org

Table 1: Comparison of Isotopic Analysis Techniques

| Technique | Primary Information | Typical Instrumentation | Key Application for (2,13C)Octadecanoic Acid |

|---|---|---|---|

| MID Profiling | Relative abundance of all isotopologues (M+0, M+1, M+2...) | GC-MS, LC-MS | Quantifying the incorporation of multiple 13C atoms into fatty acids during synthesis or elongation. |

| CSIA | Average isotopic enrichment (δ13C) of a specific compound | GC-C-IRMS | Tracing the bulk transfer of the 13C label from octadecanoic acid to other specific fatty acids in a mixture. |

| Fragment Ion Analysis | Positional information of labels or functional groups | Tandem MS (MS/MS) | Determining the precise location of the 13C label within the octadecanoic acid molecule or its metabolites. |

Fragment Ion Analysis for Positional Isomerism

Determining the precise location of the 13C label in octadecanoic acid is crucial for confirming its identity as the (2,13C) isomer and for tracking specific biochemical reactions. Tandem mass spectrometry (MS/MS) is the primary tool for this purpose. In an MS/MS experiment, the parent ion of the labeled octadecanoic acid is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information.

The fragmentation pattern of fatty acids is well-characterized. Cleavages along the carbon chain produce a series of diagnostic ions. The presence of a 13C atom at a specific position, such as the C-2 position, will shift the mass of any fragment ion containing that carbon by one mass unit. By analyzing the m/z values of the fragment ions, the position of the label can be pinpointed. For example, specific fragmentation patterns can definitively identify the position of double bonds in octadecenoic acid isomers by revealing diagnostic ions or the marked reduction in intensity of expected fragments. nih.govresearchgate.net This principle is directly applicable to locating an isotopic label. Novel techniques, such as Oxygen Attachment Dissociation (OAD), can also be used to generate specific fragmentation that helps in assigning the position of modifications like double bonds, which is analogous to locating an isotope label. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Lipids and Lipid Classes

While GC-MS is excellent for analyzing volatile fatty acids (as FAMEs), Liquid Chromatography-Mass Spectrometry (LC-MS) is better suited for the analysis of larger, non-volatile complex lipids that incorporate (2,13C)octadecanoic acid. nih.gov This includes phospholipids (B1166683), triglycerides, and sphingolipids. LC-MS methods allow for the profiling of these lipid classes without the need for derivatization that would break the molecule apart. nih.govchromatographyonline.com

Modern ultra-high-performance liquid chromatography (UPLC) systems coupled with high-resolution mass spectrometers (like Q-TOF or Orbitrap) provide the sensitivity and mass accuracy needed to identify and quantify 13C-labeled lipids in complex biological matrices such as plasma or tissue extracts. escholarship.orgfrontiersin.org Tandem MS (LC-MS/MS) can be used to confirm the identity of the lipid class and, importantly, to verify that the labeled octadecanoic acid is part of its structure. This is often achieved by identifying the neutral loss of the labeled fatty acid or by observing the labeled fatty acid as a fragment ion in the MS/MS spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Information

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure and can provide definitive positional information for isotopic labels. avantiresearch.com While mass spectrometry infers position from mass, 13C NMR directly detects the 13C nucleus due to its nuclear spin. frontiersin.org Each carbon atom in a molecule has a unique chemical shift in the 13C NMR spectrum, depending on its chemical environment.

For (2,13C)octadecanoic acid, the signal corresponding to the C-2 carbon would be significantly enhanced compared to the signals from the other carbons at natural abundance (approx. 1.1%). This provides unambiguous confirmation of the label's position. scilit.com Furthermore, NMR can be used to trace the metabolism of the labeled fatty acid. For example, if (2,13C)octadecanoic acid is metabolized to other compounds, the resulting products will show enhanced signals for the carbons that originated from the C-2 position of the parent molecule, allowing for direct observation of metabolic pathways. nih.govnih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Compound-Specific Carbon Isotope Ratios

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. It can be used in two main modes for studies involving (2,13C)octadecanoic acid.

Compound-Specific Isotope Ratio Mass Spectrometry (CSIRMS): This more powerful approach couples a gas chromatograph to the IRMS (GC-C-IRMS). As described in section 2.2.1.2, this allows for the determination of the δ13C value for each individual fatty acid separated by the GC. nih.govchemrxiv.org This is essential for quantifying the transfer of the 13C label from the administered octadecanoic acid to other specific fatty acids, providing clear evidence of metabolic conversion. mdpi.com

Table 2: Key Analytical Parameters in Isotope Analysis

| Parameter | Description | Relevance to (2,13C)Octadecanoic Acid Studies |

|---|---|---|

| δ13C | The ratio of 13C to 12C in a sample relative to a standard, expressed in parts per thousand (‰). | Measures the overall or compound-specific enrichment resulting from the tracer. |

| m/z | Mass-to-charge ratio. | The fundamental value measured in mass spectrometry to separate and identify unlabeled (M+0) and labeled (M+n) ions. |

| Fragment Ion | An ion formed by the decomposition of a larger precursor ion in a mass spectrometer. | Provides structural information to confirm the identity and locate the 13C label within the fatty acid chain. |

| Chemical Shift | The resonant frequency of a nucleus relative to a standard in NMR. | Unambiguously identifies the position of the 13C label in the molecule. |

Data Processing and Computational Approaches in Fluxomics

The data generated from isotope tracing experiments with (2,13C)octadecanoic acid, especially MID data, are complex and require sophisticated computational approaches for interpretation. nih.gov This field, known as 13C metabolic flux analysis (13C-MFA), uses mathematical models to translate the measured isotopologue distributions into quantitative metabolic fluxes. researchgate.netfrontiersin.org

The process involves several steps:

Data Correction: Raw mass spectrometry data must be corrected for the natural abundance of stable isotopes in both the analyte and any derivatizing agents.

Metabolic Network Modeling: A model of the relevant metabolic network is constructed, defining all the biochemical reactions and carbon transitions involved in fatty acid metabolism. nih.gov

Flux Estimation: Iterative algorithms are used to find the set of metabolic fluxes that best explains the experimentally measured MIDs. frontiersin.org This involves simulating the expected isotopologue distributions for a given set of fluxes and comparing them to the experimental data until the error is minimized.

Statistical Analysis: Confidence intervals are calculated for the estimated fluxes to assess the precision of the results.

Recent advances include the development of machine-learning-based frameworks that can accelerate computation time and improve the accuracy of flux estimation from complex datasets. nih.govosti.gov These computational tools are indispensable for transforming raw isotopic data into meaningful biological knowledge about the dynamic regulation of fatty acid metabolism. nih.gov

Quantitative Metabolic Flux Estimation Algorithms

The investigation of (2,13C)octadecanoic acid metabolism relies on quantitative metabolic flux analysis (MFA), a powerful technique for determining the rates (fluxes) of metabolic reactions. creative-proteomics.comsci-hub.se Since fluxes cannot be measured directly, they are inferred by tracking the incorporation and transformation of isotopic tracers like (2,13C)octadecanoic acid through metabolic pathways. ethz.ch This requires a suite of specialized algorithms that can model the complex journey of the labeled carbon atoms.

Early frameworks for analyzing fatty acid synthesis using 13C-labeled precursors included Mass Isotopomer Distribution Analysis (MIDA) and Isotopomer Spectral Analysis (ISA). oup.com These algorithms model the synthesis of fatty acids from two-carbon acetyl-CoA units by fitting the observed mass isotopologue distributions (MIDs) from mass spectrometry to multinomial distributions. oup.comoup.com However, these methods were initially limited to de novo synthesis and could not easily account for elongation of existing fatty acids. oup.com

To address this, more advanced algorithms have been developed. ConvISA incorporated a single elongation step, allowing for the modeling of fatty acids up to 18 carbons, such as stearic acid. oup.com A more recent and comprehensive tool, Fatty Acid Source Analysis (FASA) , expanded this to include multiple elongation steps, enabling the accurate modeling of a wider range of fatty acids up to 26 carbons. oup.comoup.com Software packages like FAMetA integrate these capabilities, using 13C mass isotopologue profiles from tracers to simultaneously estimate fatty acid import, de novo lipogenesis, and the activities of elongation and desaturation pathways. oup.comresearchgate.net

For broader network analysis, isotope-assisted metabolic flux analysis (iMFA) utilizes computational approaches to map the flow of metabolites throughout the entire metabolic network. nih.gov These methods often employ Elementary Metabolite Unit (EMU)-based algorithms, which provide a framework for efficiently calculating the MIDs of metabolites within complex, compartmentalized cellular models. nih.gov By feeding a known metabolic network model and the measured isotopic labeling patterns into these algorithms, researchers can estimate the most probable set of fluxes that would produce the observed data. nih.govyoutube.com For instance, the appearance of the 13C label from (2,13C)octadecanoic acid in other molecules can be used to quantify fluxes through connected pathways like beta-oxidation, the TCA cycle, and the synthesis of other fatty acids. ijbs.comsci-hub.st

Statistical Analysis of Isotopic Data and Tracer Fate Associations

The final step in interpreting data from (2,13C)octadecanoic acid investigations is rigorous statistical analysis. This process validates the observed changes in isotopic enrichment and establishes significant associations between the tracer and its metabolic products, thereby determining its ultimate fate.

A typical workflow begins with the measurement of isotopic enrichment, often expressed as a tracer-to-tracee ratio (TTR) or atom percent excess (APE), in various biological samples (e.g., plasma, breath) over time. nih.govmetsol.com These measurements are performed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). sci-hub.seahajournals.org

Kinetic parameters are then calculated from the enrichment curves. Key parameters include:

Area Under the Curve (AUC): Represents the total exposure to the labeled compound over time. ahajournals.org

Maximum Concentration (Cmax): The peak concentration reached by the tracer. ahajournals.org

Time to Maximum Concentration (Tmax): The time at which Cmax is observed. ahajournals.org

Clearance Rate: The rate at which the substance is removed from a compartment. ahajournals.org

Oxidation Rate: Calculated from the appearance of the 13C label in expired CO2. ahajournals.orgphysiology.org

Statistical tests are applied to compare these parameters between different conditions or tracers. Before comparison, data is often tested for normality, and non-normally distributed variables may be log-transformed. ahajournals.org For studies with multiple measurements over time, a repeated-measures analysis of variance (ANOVA) is a common statistical model used to identify significant differences. ahajournals.org

Data Tables

Table 1: Postprandial Kinetic Parameters of U-13C Labeled Stearic Acid (18:0) and Oleic Acid (18:1) in Plasma

*Statistically significant difference (P<0.05) compared to U-13C18:1. Data adapted from studies on postmenopausal women. ahajournals.orgahajournals.org

Table 2: Observed Plasma Metabolites of U-13C Stearic Acid (18:0) Tracer

This table illustrates the metabolic fate of the stearic acid tracer as it is converted into other fatty acids within the body. ahajournals.org

Table 3: List of Chemical Compounds

Research Paradigms in Lipid Metabolism Utilizing 2,13c Octadecanoic Acid

Investigation of De Novo Fatty Acid Synthesis Pathways

De novo lipogenesis (DNL) is the endogenous process of synthesizing fatty acids from non-lipid precursors. While (2,13C)octadecanoic acid itself is a pre-formed fatty acid, its metabolic products are instrumental in probing the dynamics of DNL. The breakdown of this tracer provides a labeled pool of acetyl-CoA, the fundamental building block for new fatty acid synthesis.

Elucidation of Acetyl-CoA and Malonyl-CoA Contributions

The catabolism of (2,13C)octadecanoic acid through beta-oxidation generates [2-13C]acetyl-CoA. This labeled acetyl-CoA can then enter the cytosolic pool, where it serves as a precursor for fatty acid synthesis. A key step in this process is the carboxylation of acetyl-CoA to form malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC). Current time information in Bangalore, IN.

By tracking the incorporation of the 13C label into newly synthesized fatty acids, researchers can quantify the contribution of fatty acid oxidation-derived acetyl-CoA to the cytosolic acetyl-CoA and subsequent malonyl-CoA pools. This is particularly insightful for understanding the recycling of fatty acid carbons. For instance, in cancer cells, which exhibit altered lipid metabolism, the degree to which they utilize acetyl-CoA from fatty acid breakdown versus other sources like glucose for DNL can be determined. Current time information in Bangalore, IN. The analysis of isotopologue distribution in newly formed palmitate can reveal the relative contributions of different substrates to the cytoplasmic acetyl-CoA pool used for lipogenesis. Current time information in Bangalore, IN.

Carbon Flow from Glucose and Other Substrates into Fatty Acids

A primary focus of metabolic research is understanding the competition and interplay between different substrate sources for energy and biosynthesis. By using (2,13C)octadecanoic acid in conjunction with other labeled substrates, such as 13C-labeled glucose, a comprehensive picture of carbon flow can be constructed.

For example, in a dual-labeling experiment, the incorporation of 13C from glucose into the acetyl-CoA pool can be compared with the incorporation of 13C from (2,13C)octadecanoic acid. This allows for the determination of the relative flux of carbon from carbohydrates versus fatty acids into the lipogenic pathway under various physiological or pathological conditions. Such studies have revealed that in proliferating cells, the oxidation of glucose can compete with fatty acid-derived carbon for entry into the canonical TCA cycle, thereby influencing the fate of fatty acid carbon.

Elucidation of Fatty Acid Oxidation and Catabolism Mechanisms

The primary application of (2,13C)octadecanoic acid is in the detailed study of fatty acid oxidation (FAO), the process of breaking down fatty acids to produce energy. The position of the label at the C-2 carbon makes it an exceptionally precise tracer for this pathway.

Mitochondrial Beta-Oxidation Fluxes

In the mitochondria, long-chain fatty acids undergo beta-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, releasing one molecule of acetyl-CoA. When (2,13C)octadecanoic acid is the substrate, the first cycle of beta-oxidation releases [2-13C]acetyl-CoA. This labeled acetyl-CoA then enters the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form [1-13C]citrate.

The 13C label can then be tracked as it moves through the various intermediates of the TCA cycle, such as alpha-ketoglutarate, succinate (B1194679), fumarate (B1241708), and malate (B86768). By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the rate of appearance of the label in these intermediates can be measured, providing a direct readout of the flux through the TCA cycle that is fueled by the oxidation of stearic acid. Studies using other 13C-labeled fatty acids have shown that this flux can be quantified in various tissues, revealing how different organs utilize fatty acids for energy.

Table 1: Hypothetical Research Findings on Mitochondrial Beta-Oxidation of (2,13C)Octadecanoic Acid

| Parameter Measured | Expected Observation | Implication |

| [2-13C]Acetyl-CoA Enrichment | High enrichment in the mitochondrial matrix. | Direct evidence of the beta-oxidation of the tracer. |

| [1-13C]Citrate Enrichment | Rapid appearance of label, proportional to the rate of fatty acid oxidation. | Quantifies the entry of stearic acid-derived carbon into the TCA cycle. |

| Labeling of Downstream TCA Intermediates (e.g., [4-13C]Succinate) | Time-delayed appearance of the label. | Measures the rate of carbon flow through the TCA cycle. |

| 13CO2 in Expired Breath | Increased 13CO2 levels over time. | Represents the complete oxidation of the fatty acid to CO2. |

Peroxisomal Beta-Oxidation Pathways

Peroxisomes are also capable of beta-oxidation, particularly for very-long-chain fatty acids. Unlike mitochondrial beta-oxidation, the peroxisomal pathway is incomplete and typically results in chain-shortened fatty acids that are then transported to the mitochondria for complete oxidation.

The use of (2,13C)octadecanoic acid can help to distinguish between mitochondrial and peroxisomal oxidation. In peroxisomes, the acetyl-CoA produced may have a different metabolic fate than that produced in mitochondria. For instance, in some tissues, peroxisomally generated acetyl-CoA may be used for the synthesis of other molecules within the peroxisome or exported to the cytosol. Studies in rat hearts using other 13C-labeled fatty acids have shown that the labeling ratio of malonyl-CoA (cytosolic) to the acetyl moiety of citrate (B86180) (mitochondrial) can indicate the relative activity of peroxisomal versus mitochondrial oxidation. A ratio greater than one suggests a significant contribution from peroxisomal oxidation. By analyzing the labeling patterns in cytosolic and mitochondrial metabolites, the relative contribution of each organelle to stearic acid oxidation can be estimated.

Release and Fate of Oxidative Fragments

The primary oxidative fragment from (2,13C)octadecanoic acid is [2-13C]acetyl-CoA. The metabolic fate of this molecule is diverse and can be tracked with high precision. Beyond its entry into the TCA cycle, this labeled acetyl-CoA can be used for several other metabolic processes.

In the liver, for example, acetyl-CoA is a major substrate for ketogenesis, the production of ketone bodies (acetoacetate and beta-hydroxybutyrate). By measuring the incorporation of 13C into these ketone bodies, the rate of hepatic fatty acid oxidation directed towards ketogenesis can be determined. Furthermore, the labeled acetyl-CoA can be transported out of the mitochondria (often as citrate) and used in the cytosol for the synthesis of cholesterol or for re-incorporation into new fatty acids, as discussed in section 3.1.

Table 2: Potential Fates of the [2-13C]Acetyl-CoA Fragment from (2,13C)Octadecanoic Acid Oxidation

| Metabolic Pathway | Key Labeled Product | Research Application |

| TCA Cycle | [1-13C]Citrate, 13CO2 | Quantifying complete oxidation for energy production. |

| Ketogenesis (Liver) | [13C]Acetoacetate, [13C]Beta-hydroxybutyrate | Measuring the rate of ketone body formation from stearic acid. |

| Cholesterol Synthesis | [13C]Cholesterol | Determining the contribution of fatty acid oxidation to sterol biosynthesis. |

| Fatty Acid Elongation | [13C]Palmitate, [13C]Oleate | Assessing the recycling of acetyl-CoA into new fatty acid chains. |

| Acetylation Reactions | [13C]Acetylated proteins (e.g., histones) | Investigating the role of fatty acid-derived acetyl-CoA in epigenetic regulation. |

Examination of Fatty Acid Elongation and Desaturation Processes

The metabolism of fatty acids involves a series of modifications, including elongation and desaturation, which alter their physical and physiological properties. The use of isotopically labeled stearic acid has been instrumental in elucidating these pathways.

Pathways of Saturated Fatty Acid Elongation

Fatty acid elongation is a crucial process that extends the carbon chain of fatty acids. This process occurs in the endoplasmic reticulum and involves a four-step cycle that adds two-carbon units from malonyl-CoA to an acyl-CoA substrate. researchgate.net Studies utilizing stable isotope tracers have revealed the intricate steps of this pathway. researchgate.netresearchgate.net

When (2,¹³C)octadecanoic acid is introduced into a biological system, the ¹³C label allows researchers to follow its conversion to longer-chain saturated fatty acids. For instance, research has shown that stearic acid (18:0) can be elongated to form arachidic acid (20:0), behenic acid (22:0), and lignoceric acid (24:0). The detection of the ¹³C label in these longer-chain fatty acids provides direct evidence of the elongation process.

A study in postmenopausal women using U-¹³C stearic acid demonstrated its conversion to U-¹³C palmitic acid (16:0), indicating a chain-shortening process, which is the reverse of elongation. ahajournals.org This bi-directional capability highlights the dynamic nature of fatty acid metabolism.

Delta-9 Desaturation Activities

Delta-9 desaturase, also known as stearoyl-CoA desaturase (SCD), is a key enzyme that introduces a double bond at the ninth carbon position of saturated fatty acids, primarily converting stearic acid (18:0) into oleic acid (18:1n-9). nih.govresearchgate.net This conversion is a critical step in the biosynthesis of monounsaturated fats.

The use of (2,¹³C)octadecanoic acid allows for the direct measurement of delta-9 desaturase activity. Following administration of the labeled stearic acid, the appearance of ¹³C-labeled oleic acid is monitored. Studies have consistently shown the efficient conversion of stearic acid to oleic acid in various tissues. ahajournals.orgnih.gov For example, research in humans has quantified that approximately 9-14% of dietary stearic acid is converted to oleic acid. ahajournals.orgnih.gov This in vivo conversion is a significant metabolic fate of stearic acid.

Furthermore, research has highlighted the differential regulation of delta-9 desaturase by various fatty acid isomers. researchgate.netcdnsciencepub.com For instance, certain trans fatty acid isomers have been shown to inhibit the activity of this enzyme. cdnsciencepub.com

Impact of Positional Labeling on Tracing Elongation and Desaturation Products

The specific position of the isotopic label on the fatty acid molecule is critical for accurately tracing its metabolic products. With (2,¹³C)octadecanoic acid, the ¹³C is located at the carboxyl carbon. During elongation, two-carbon units are added to the carboxyl end of the fatty acid. Therefore, the original labeled carbon remains at the same position relative to the methyl end of the molecule as the chain is extended.

In the case of desaturation, the introduction of a double bond does not remove any carbon atoms. Thus, the ¹³C label in (2,¹³C)octadecanoic acid will be retained in the resulting ¹³C-oleic acid. This allows for unambiguous tracking of the conversion.

The strategic placement of stable isotopes is fundamental to designing experiments that can differentiate between various metabolic pathways. cdnsciencepub.com For instance, multiple-labeled experiments, where different fatty acids are labeled with different numbers of deuterium (B1214612) atoms, have been used to compare the metabolism of various octadecenoic acid isomers directly. nih.gov

Studies on Intracellular Lipid Trafficking and Storage Dynamics

Understanding how fatty acids are transported within cells and incorporated into complex lipids is crucial for comprehending cellular lipid homeostasis. (2,¹³C)Octadecanoic acid has proven to be an invaluable tool in these investigations.

Integration into Triacylglycerols and Phospholipids (B1166683)

Once inside the cell, fatty acids can be esterified into various lipid species, primarily triacylglycerols (TAGs) for storage and phospholipids for membrane structure. By tracing the ¹³C label from (2,¹³C)octadecanoic acid, researchers can determine the rate and extent of its incorporation into these lipid pools. physiology.org

Studies have shown that stearic acid is readily incorporated into both TAGs and phospholipids in various tissues, including the liver, skeletal muscle, and adipose tissue. physiology.orgnih.gov The distribution of the labeled stearic acid among different lipid classes can provide insights into the metabolic state of the cell. For example, in the fed state, adipose tissue is a major site for the uptake and storage of dietary fatty acids as TAGs. physiology.org

Interestingly, compared to other fatty acids like oleic acid, stearic acid shows differential incorporation into various lipid fractions. nih.gov For instance, some studies have reported lower incorporation of stearic acid into plasma triglycerides and cholesteryl esters compared to oleic acid. nih.gov In contrast, its incorporation into phosphatidylcholine may be higher. nih.gov

Below is an interactive data table summarizing the findings on the incorporation of octadecanoic acid into different lipid classes.

| Lipid Class | Tissue/Compartment | Key Finding | Citation |

| Triacylglycerols | Adipose Tissue, Liver, Skeletal Muscle | Significant incorporation for energy storage, particularly in the fed state. | physiology.orgnih.gov |

| Phospholipids | Plasma, Mitochondrial Membranes | Incorporated into membrane structures, with some studies showing higher incorporation into phosphatidylcholine compared to other fatty acids. | nih.govnih.gov |

| Cholesteryl Esters | Plasma | Lower incorporation compared to oleic acid has been observed. | nih.gov |

Fatty Acid Chaperoning by Binding Proteins

Fatty acid binding proteins (FABPs) are a family of intracellular proteins that bind to long-chain fatty acids and facilitate their transport within the aqueous environment of the cytoplasm. nih.govnih.govguidetopharmacology.org These proteins act as chaperones, directing fatty acids to specific organelles for metabolism or storage. nih.govbiorxiv.org

The use of labeled fatty acids like (2,¹³C)octadecanoic acid allows for the study of these chaperoning processes. By tracking the movement of the labeled fatty acid, researchers can infer the role of different FABP isoforms in intracellular fatty acid trafficking. nih.govfrontiersin.org For example, studies have shown that different FABPs exhibit varying binding affinities for different fatty acids, which can influence their metabolic fate. nih.govfrontiersin.org

Lipid Droplet Biogenesis and Dynamics

(2,13C)Octadecanoic acid, a stable isotope-labeled form of stearic acid, serves as a critical tracer for investigating the intricate processes of lipid droplet (LD) biogenesis and dynamics. Lipid droplets, once viewed as inert fat storage depots, are now recognized as highly dynamic organelles central to lipid homeostasis, energy metabolism, and cellular signaling. wikipedia.orgfrontiersin.org The formation of LDs originates at the endoplasmic reticulum, where neutral lipids, primarily triacylglycerols (TAGs) and steryl esters, accumulate within the membrane leaflets and bud off into the cytosol. wikipedia.orgijbs.com

Research utilizing labeled fatty acids allows for precise tracking of their incorporation and turnover within LDs. When cells are supplied with (2,13C)octadecanoic acid, the isotopic label is retained as the fatty acid is activated to stearoyl-CoA and subsequently esterified into the TAG core of newly formed lipid droplets. ijbs.com This process is fundamental for protecting cells from the lipotoxic effects of excess free fatty acids. wikipedia.org

Studies have shown that the composition of fatty acids within LDs is crucial for their dynamics. For instance, the enzyme stearoyl-CoA desaturase (SCD), which converts stearic acid (18:0) to oleic acid (18:1), plays a vital role in regulating lipid droplet size. nih.gov Impaired SCD activity leads to smaller lipid droplets, highlighting that the metabolic modification of stearic acid after its incorporation is a key regulatory step. nih.gov By tracing the fate of the 13C label from (2,13C)octadecanoic acid, researchers can quantify its direct incorporation into the TAG pool versus its conversion to other fatty acid species like ¹³C-oleic acid before esterification.

Furthermore, dynamic processes such as lipolysis—the breakdown of TAGs to release fatty acids—can be monitored. In brown adipocytes, for example, proteins on the LD surface, such as Vacuolar protein sorting 13C (VPS13C), regulate the access of lipases like adipose tissue triglyceride lipase (B570770) (ATGL) to the droplet's core. nih.gov Using a tracer like (2,13C)octadecanoic acid enables the tracking of its release from LDs upon stimulation of lipolysis and its subsequent trafficking to other organelles, such as mitochondria for oxidation.

A study on macrophage activation revealed that while glucose contributes to the glycerol (B35011) backbone of TAGs in lipid droplets, the fatty acids themselves are not synthesized de novo but are taken up from the extracellular environment. nih.gov This underscores the importance of tracers like (2,13C)octadecanoic acid to delineate the external sources and pathways leading to lipid accumulation in inflammatory conditions.

| Research Area | Application of (2,13C)Octadecanoic Acid | Key Findings |

| LD Biogenesis | Tracing incorporation into triacylglycerol (TAG) core. | Demonstrates the pathway of exogenous fatty acid uptake and storage to prevent lipotoxicity. |

| LD Size Regulation | Monitoring conversion to ¹³C-oleic acid by SCD. | Shows that desaturation of stearic acid is a critical factor in determining lipid droplet size. nih.gov |

| LD Lipolysis | Tracking the release of ¹³C-labeled fatty acids from LDs. | Allows quantification of fatty acid mobilization and trafficking to other organelles for energy or signaling. nih.gov |

| Inflammatory Lipid Accumulation | Differentiating fatty acid source in activated macrophages. | Confirms that fatty acids for LD synthesis are taken up from the extracellular milieu, not made de novo from glucose. nih.gov |

Interplay with Central Carbon Metabolic Pathways (e.g., TCA Cycle)

The metabolism of fatty acids is intrinsically linked with central carbon metabolic pathways, most notably the tricarboxylic acid (TCA) cycle. (2,13C)Octadecanoic acid is an invaluable tool for dissecting this interplay. Following cellular uptake, octadecanoic acid is activated to octadecanoyl-CoA and transported into the mitochondria, where it undergoes β-oxidation. This process sequentially cleaves two-carbon units from the fatty acyl chain, producing acetyl-CoA.

When using (2,13C)octadecanoic acid, the ¹³C label at the C2 position is transferred to the methyl carbon of acetyl-CoA. This ¹³C-labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. The incorporation of the label can be tracked through the various intermediates of the cycle using mass spectrometry. nih.gov This results in the formation of M+2 isotopologues (molecules with a mass increased by two units) of TCA cycle intermediates like citrate, α-ketoglutarate, succinate, fumarate, and malate in the first turn of the cycle. nih.govcreative-proteomics.com

Kinetic studies comparing uniformly labeled U-¹³C stearic acid (¹³C18:0) with U-¹³C oleic acid (¹³C18:1) have revealed significant differences in their metabolic processing. Research in postmenopausal women showed that stearic acid has a lower cumulative oxidation rate than oleic acid. ahajournals.org This implies that a smaller fraction of ingested stearic acid is catabolized for energy via the TCA cycle over the same period compared to oleic acid. ahajournals.org Such tracer studies provide quantitative insights into how the structure of a fatty acid dictates its partitioning between storage and oxidation.

| Tracer | Metabolic Process | Measured Outcome | Significance |

| (2,13C)Octadecanoic Acid | β-oxidation | ¹³C-Acetyl-CoA | Links fatty acid catabolism to the TCA cycle. |

| ¹³C-Acetyl-CoA | TCA Cycle Entry | M+2 labeled citrate, malate, etc. | Directly quantifies the contribution of stearic acid to TCA cycle flux. nih.gov |

| U-¹³C Stearic Acid | Complete Oxidation | Expired ¹³CO₂ | Measures the rate of fatty acid catabolism for energy production. ahajournals.org |

Anaplerotic and Cataplerotic Fluxes Related to Fatty Acid Metabolism

The TCA cycle is not a closed loop; it is a dynamic hub where intermediates are constantly being replenished (anaplerosis) or withdrawn for biosynthesis (cataplerosis). nih.gov Fatty acid metabolism significantly influences these fluxes. Isotope tracing with molecules like (2,13C)octadecanoic acid allows for the detailed measurement of these processes.

A primary cataplerotic pathway involves the export of citrate from the mitochondria to the cytosol. nih.gov In the cytosol, citrate is cleaved by ATP-citrate lyase to generate acetyl-CoA, which is a fundamental building block for the synthesis of new fatty acids and cholesterol. Studies using ¹³C-labeled fatty acids have shown that in rapidly proliferating cells, a substantial portion of the carbon derived from fatty acid oxidation exits the TCA cycle as citrate. nih.gov This process, which can be traced by monitoring the appearance of M+2 citrate in the cytosol, highlights the role of fatty acid oxidation in supporting anabolic growth, not just energy production.

Anaplerosis ensures that TCA cycle intermediates drained for biosynthesis are replaced. While the primary anaplerotic substrate is often derived from glucose (via pyruvate (B1213749) carboxylase), the products of fatty acid oxidation can influence this balance. For instance, the high production of acetyl-CoA from fatty acid oxidation can allosterically activate pyruvate carboxylase, enhancing the conversion of pyruvate to oxaloacetate and thus replenishing the cycle. By using dual-labeling strategies (e.g., ¹³C-glucose and (2,13C)octadecanoic acid), the relative contributions of different substrates to anaplerosis can be determined under various metabolic conditions. nih.gov

Glucose-Fatty Acid Cycle Interactions at the Metabolic Level

The "glucose-fatty acid cycle," or Randle cycle, describes the competition between glucose and fatty acids as substrates for oxidation and energy production. frontiersin.org High rates of fatty acid oxidation increase the mitochondrial ratios of Acetyl-CoA/CoASH and NADH/NAD+, which in turn inhibit key enzymes of glucose metabolism, particularly pyruvate dehydrogenase (PDH). frontiersin.org This leads to a preferential use of fatty acids for fuel, sparing glucose.

Stable isotope tracers like (2,13C)octadecanoic acid are ideal for studying these interactions at the molecular level. By incubating cells or tissues with (2,13C)octadecanoic acid in the presence of varying glucose concentrations, researchers can directly measure the impact of glucose availability on the flux of ¹³C from the fatty acid into the TCA cycle.

Research has demonstrated that the oxidation of glucose competes with fatty acid-derived carbon for entry into the canonical TCA pathway. nih.gov When glucose is abundant, the flux of ¹³C from labeled fatty acids into TCA intermediates is often reduced. Conversely, under low glucose conditions, fatty acid oxidation is typically upregulated to meet energy demands. Comparing the metabolic fate of different fatty acids reveals further nuances. The observation that stearic acid is oxidized at a lower rate than oleic acid suggests that it is a less competitive substrate in the glucose-fatty acid cycle, which may contribute to its distinct physiological effects. ahajournals.org

| Condition | Effect on Stearic Acid Oxidation | Mechanism |

| High Glucose Availability | Decreased | Increased glucose oxidation leads to higher pyruvate-derived acetyl-CoA, which competes with fatty acid-derived acetyl-CoA for TCA cycle entry. nih.gov |

| Low Glucose Availability | Increased | Cells switch to fatty acids as the primary fuel source to maintain energy homeostasis. |

| Comparison with Oleic Acid | Lower Oxidation Rate | Intrinsic properties of stearic acid lead to slower processing for β-oxidation compared to the monounsaturated oleic acid. ahajournals.org |

Applications Across Diverse Biological Research Fields

Cellular Bioenergetics and Metabolic Homeostasis

Metabolic physiology is fundamental to understanding how biological processes provide and use energy to maintain homeostasis. frontiersin.org ¹³C-octadecanoic acid serves as a crucial tracer for dissecting the pathways of cellular energy production. Within the mitochondria, fatty acids undergo β-oxidation to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP, the cell's primary energy currency. mdpi.comnews-medical.net Studies using ¹³C-labeled stearic acid allow researchers to quantify the rate of its oxidation and its contribution to the total energy expenditure of a cell.

Adipose Tissue Metabolism Research

Adipose tissue is a central hub for lipid metabolism and whole-body energy regulation. frontiersin.org Research using ¹³C-octadecanoic acid has been instrumental in clarifying how this fatty acid is handled by fat cells (adipocytes). These tracer studies can measure the rate of fatty acid uptake from circulation, its esterification into triglycerides for storage, and its release during lipolysis. In healthy individuals, adipose tissue efficiently clears and stores dietary fat, with studies showing significant storage of meal-derived fatty acids in adipose tissue. nih.gov

Recent research has also focused on the role of octadecanoids, which are oxygenated metabolites of 18-carbon fatty acids, in adipose tissue function. nih.gov For instance, certain linoleic acid-derived octadecanoids, like 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), have been shown to act as signaling molecules (lipokines) that stimulate brown adipose tissue (BAT) activity. nih.gov Activated BAT increases thermogenesis (heat production) and enhances the uptake and oxidation of fuel, which can lead to improved glucose tolerance and lower serum triglyceride levels. nih.gov

| Research Area | Key Findings Using ¹³C-Octadecanoic Acid & Derivatives | References |

| Adipocyte Function | Tracing the uptake, storage, and release of stearic acid in white adipose tissue (WAT). | nih.govnih.gov |

| Brown Adipose Tissue (BAT) Activation | The octadecanoid 12,13-DiHOME activates BAT fuel uptake and enhances cold tolerance. | nih.gov |

| Adipogenesis | Long-chain fatty acids act as natural ligands for PPARs, regulating adipocyte differentiation. | nih.gov |

| Energy Homeostasis | Endocannabinoids derived from 18-carbon fatty acids modulate energy intake and thermogenic capacity. | mdpi.com |

Hepatic Lipid Dynamics and Metabolism

The liver is a critical organ for processing dietary and stored lipids. mdpi.com The use of ¹³C-octadecanoic acid allows for detailed investigation into hepatic lipid dynamics. After being taken up by the liver, stearic acid can be oxidized for energy, incorporated into complex lipids like triglycerides and phospholipids (B1166683), or converted into other fatty acids. nih.gov One of its most significant metabolic fates is its conversion to oleic acid (an 18-carbon monounsaturated fatty acid) by the enzyme stearoyl-CoA desaturase-1 (SCD1). nih.gov This conversion is a key regulatory step, as oleic acid is the preferred substrate for triglyceride synthesis. nih.gov

Stable isotope tracing has been pivotal in understanding metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD). In MASLD, there is an excessive accumulation of triglycerides in the liver. oup.com Studies have shown that in this condition, the flux of fatty acids to the liver from adipose tissue lipolysis is a major contributor. oup.com Furthermore, targeted lipidomic studies in animal models show that alcohol consumption can lead to significant increases in hepatic free fatty acids, including stearic acid, which contributes to the development of alcoholic fatty liver. nih.gov

Microbial Metabolism and Biosynthesis in Biotechnology

The gut microbiome plays a significant role in metabolizing dietary compounds, including fatty acids. Certain species of gut bacteria can transform 18-carbon fatty acids into a variety of other bioactive compounds. nih.govpnas.org For example, some strains of Lactobacillus and Roseburia can metabolize linoleic acid (an 18-carbon polyunsaturated fatty acid) into conjugated linoleic acid (CLA), a compound with various reported health benefits. pnas.orgasm.org The metabolic pathways often involve hydration and dehydrogenation reactions to produce intermediate hydroxy and oxo fatty acids. pnas.org

Using ¹³C-labeled substrates like ¹³C-octadecanoic acid allows researchers to trace these intricate microbial conversion pathways. tandfonline.com This knowledge is valuable for biotechnology, as it can be harnessed to design processes for the industrial production of specific high-value hydroxy fatty acids or other useful chemicals from abundant fatty acid feedstocks. nih.gov Understanding these microbial enzymatic processes expands the toolkit for biocatalytic applications and the production of novel lipid molecules. pnas.orgnih.gov

| Microorganism | Metabolic Action on 18-Carbon Fatty Acids | Key Product(s) | References |

| Lactobacillus acidophilus | Hydration of linoleic acid's double bonds. | 10,13-dihydroxyoctadecanoic acid, 13S-hydroxy-9(Z)-octadecenoic acid. | nih.gov |

| Lactobacillus plantarum | Hydration, dehydrogenation, and isomerization of linoleic acid. | Conjugated Linoleic Acid (CLA), 10-hydroxy fatty acids. | pnas.org |

| Roseburia spp. | Metabolism of linoleic acid. | Vaccenic acid, 10-hydroxy-18:1 fatty acids. | asm.org |

Research in Nutritional Physiology and Dietary Lipid Fate

Understanding how the body processes different dietary fats is a cornerstone of nutritional science. Feeding studies that incorporate ¹³C-octadecanoic acid into meals allow scientists to precisely track its postprandial (after-meal) metabolic fate. nih.govahajournals.org Researchers can measure the rate at which it appears in the bloodstream, how quickly it is oxidized for energy by measuring ¹³CO₂ in expired breath, and how it is incorporated into various blood lipid fractions like triglycerides, phospholipids, and cholesteryl esters. ahajournals.org

Comparative studies have revealed significant differences in the metabolism of various fatty acids. For instance, a study comparing ¹³C-stearic acid with ¹³C-oleic acid found that stearic acid had a lower plasma clearance rate and a lower cumulative oxidation rate than oleic acid. ahajournals.org This indicates it remains in the circulation longer and is less readily burned for fuel. ahajournals.org Such studies also identified metabolic conversion products, showing that a portion of the ingested ¹³C-stearic acid was converted in the body to ¹³C-palmitic acid and ¹³C-oleic acid. ahajournals.org These findings help explain the neutral effect of dietary stearic acid on plasma LDL-cholesterol levels compared to other saturated fats. caymanchem.com

Investigations in Specialized Lipid Mediators (e.g., Octadecanoids)

Octadecanoids are a broad class of oxygenated metabolites derived from 18-carbon fatty acids, including stearic acid's unsaturated counterparts like oleic, linoleic, and alpha-linolenic acid. nih.gov They are formed through the action of enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases, as well as through non-enzymatic oxidation. nih.gov While long-studied in plants as part of the jasmonic acid pathway, their roles in mammalian physiology are an emerging area of intense research. nih.govresearchgate.net

These molecules are now recognized as potent lipid mediators involved in a wide array of biological processes. nih.gov For example, various hydroxyoctadecadienoic acids (HODEs) and dihydroxyoctadecenoic acids (DiHOMEs) have been implicated in regulating inflammation, immune responses, pain perception, and metabolic processes. nih.gov The study of these specialized mediators is crucial for understanding how dietary fat composition influences health and disease, moving beyond the simple view of fatty acids as just energy sources or structural components. nih.gov

Advanced Conceptual and Theoretical Considerations in Isotope Tracing

Principles of Carbon Scrambling and Positional Specificity in Metabolic Networks

The utility of an isotopically labeled tracer like (2¹³C)octadecanoic acid is fundamentally dependent on the ability to follow the labeled carbon atoms through metabolic pathways. The initial position of the isotopic label is of paramount importance, a concept known as positional specificity. nih.govmdpi.com For example, using octadecanoic acid labeled at the first carbon ([1-¹³C]octadecanoic acid) versus a uniformly labeled variant ([U-¹³C]octadecanoic acid) will provide different information. During beta-oxidation, [1-¹³C]octadecanoic acid will yield one labeled acetyl-CoA molecule in the first cycle, while the subsequent eight acetyl-CoA molecules will be unlabeled. Conversely, the uniformly labeled tracer will produce nine acetyl-CoA molecules, all of which are labeled. This specificity allows researchers to probe the activity of specific reaction steps. mdpi.com

However, as labeled metabolites proceed through central carbon metabolism, the initial positional information can be lost or "scrambled." Carbon scrambling occurs when a metabolite enters a reaction involving a symmetrical intermediate. researchgate.net A classic example is within the tricarboxylic acid (TCA) cycle. When labeled acetyl-CoA enters the TCA cycle and forms citrate (B86180), it is eventually converted to succinate (B1194679) and fumarate (B1241708). Both succinate and fumarate are symmetrical molecules. As a result, the enzymes that act upon them cannot distinguish between the two ends of the molecule, leading to a randomization of the carbon label positions. researchgate.net This scrambling complicates the direct interpretation of labeling patterns in downstream metabolites and must be accounted for in flux analysis.

Interactive Table 1: Positional Fate of ¹³C from [3-¹³C]Octadecanoic Acid during Beta-Oxidation This table illustrates how the position of a single ¹³C label on the stearic acid backbone determines which resulting acetyl-CoA molecule carries the label.

| Beta-Oxidation Cycle | Starting Fatty Acyl-CoA | Products | Labeled Product |

| 1 | [3-¹³C]Octadecanoyl-CoA | Hexadecanoyl-CoA + Acetyl-CoA | Unlabeled Acetyl-CoA |

| 2 | [1-¹³C]Hexadecanoyl-CoA | Tetradecanoyl-CoA + Acetyl-CoA | [1-¹³C]Acetyl-CoA |

| 3 | Tetradecanoyl-CoA | Dodecanoyl-CoA + Acetyl-CoA | Unlabeled Acetyl-CoA |

| 4 | Dodecanoyl-CoA | Decanoyl-CoA + Acetyl-CoA | Unlabeled Acetyl-CoA |

| ... | ... | ... | ... |

Challenges and Limitations in Quantitative Metabolic Flux Analysis

Quantitative metabolic flux analysis (MFA) is a powerful methodology for determining reaction rates within a metabolic network. nih.govresearchgate.net However, its application, particularly with complex tracers like (2¹³C)octadecanoic acid, is fraught with challenges and limitations.

A primary challenge is the inherent complexity of metabolic networks. mdpi.com Many reactions are bidirectional, and pathways can be parallel or cyclical, making it difficult to resolve the net flux in one direction. mdpi.com Furthermore, the metabolism of fatty acids like octadecanoic acid involves multiple cellular compartments (e.g., mitochondria, peroxisomes, endoplasmic reticulum) and fates, including oxidation for energy, incorporation into complex lipids like triglycerides and phospholipids (B1166683), or conversion to other fatty acids such as oleic acid. nih.govresearchgate.net Tracing the label across these compartments and pools requires highly sophisticated models and analytical techniques.

Another significant limitation is the assumption of a metabolic and isotopic steady state. nih.govcreative-proteomics.com Many MFA models require that the concentrations of metabolites and the enrichment of isotopes remain constant over the measurement period. nih.gov Achieving this isotopic steady state can be particularly slow for metabolites with large pool sizes or slow turnover rates, such as the complex lipids into which octadecanoic acid is incorporated. nih.gov This makes steady-state MFA impractical for studying dynamic metabolic changes.

Further challenges include:

Analytical Precision: Accurate and precise measurement of isotopic labeling is critical but can be difficult, especially for low-abundance metabolites or when isotopic enrichment is low. creative-proteomics.combioscientifica.com

Model Comprehensiveness: The accuracy of MFA is dependent on the completeness of the underlying mathematical model of the metabolic network. Incomplete or inaccurate network models will lead to erroneous flux estimations. creative-proteomics.com

Objective Function Definition: Some flux analysis methods, like Flux Balance Analysis (FBA), require the definition of a biological objective (e.g., maximization of biomass). Defining an appropriate objective function can be difficult for complex systems like mammalian cells, which may not always be optimizing for growth. mdpi.combiosynsis.com

Tracer Representativeness: Using a single fatty acid tracer, such as (2¹³C)octadecanoic acid, may not fully represent the metabolic behavior of the entire plasma free fatty acid pool, as different fatty acids can have distinct metabolic kinetics. nih.gov

Interactive Table 2: Key Limitations in Metabolic Flux Analysis with (2¹³C)Octadecanoic Acid

| Limitation | Description | Implication for (2¹³C)Octadecanoic Acid Tracing |

| Network Complexity | Pathways are often interconnected, bidirectional, and compartmentalized. | Difficult to distinguish between mitochondrial beta-oxidation, peroxisomal oxidation, and incorporation into various lipid classes (e.g., triglycerides, phospholipids). |

| Steady-State Assumption | Requires constant metabolite pools and isotopic enrichment over time. | Long time required to label large lipid pools to a steady state, making it difficult to study acute metabolic shifts. nih.gov |

| Analytical Sensitivity | Requires highly sensitive detection of ¹³C enrichment in various metabolites. | The tracer can be significantly diluted in large endogenous pools, making accurate measurement of enrichment in downstream products challenging. bioscientifica.com |

| Incomplete Pathways | The metabolic model may not include all relevant reactions. | Failure to account for pathways like fatty acid elongation or desaturation to oleic acid can lead to incorrect flux calculations. nih.gov |

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Technologies (e.g., Lipidomics, Proteomics, Transcriptomics)

The integration of stable isotope tracing with multi-omics technologies represents a significant leap forward in metabolic research. This approach allows scientists to connect the flow of metabolites through a pathway (fluxomics) with changes in the abundance of lipids, proteins, and gene transcripts.

Lipidomics: The combination of (213C)octadecanoic acid tracing with lipidomics is the most established of the multi-omics integrations. By introducing the labeled fatty acid into a system, researchers can track its incorporation into various lipid species, such as triglycerides, phospholipids (B1166683), and cholesteryl esters. This provides a dynamic view of lipid synthesis, remodeling, and transport. Mass spectrometry-based platforms are instrumental in this analysis, capable of distinguishing between the labeled and unlabeled lipid molecules.

Proteomics: The link between fatty acid metabolism and the proteome is an emerging area of investigation. By using (213C)octadecanoic acid, researchers can explore how alterations in fatty acid flux influence the expression and post-translational modification of proteins. For instance, changes in the abundance of enzymes involved in fatty acid oxidation or synthesis can be correlated with the metabolic fate of the labeled octadecanoic acid. A developing technique known as "stable isotope labeling by fatty acids in cell culture" (SILFAC) allows for the global screening of protein modifications mediated by lipid hydroperoxides, which can be derived from fatty acids like octadecanoic acid.

Transcriptomics: Connecting the metabolic pathways traced by (213C)octadecanoic acid with changes in gene expression offers a powerful way to understand the regulatory networks governing lipid metabolism. For example, an increase in the flux of labeled octadecanoic acid through the beta-oxidation pathway could be correlated with the upregulation of genes encoding the enzymes of this pathway. While direct, widespread studies integrating (213C)octadecanoic acid tracing with transcriptomics are still emerging, the approach holds immense promise for elucidating the genetic and epigenetic regulation of fatty acid metabolism in response to various stimuli and in different disease states.

Interactive Table: Multi-Omics Integration with (213C)Octadecanoic Acid Tracing

| Omics Technology | Information Gained | Key Research Questions |

| Lipidomics | Dynamic changes in lipid synthesis, storage, and transport. | How is octadecanoic acid incorporated into different lipid classes under various conditions? What are the rates of synthesis and turnover of specific lipids? |

| Proteomics | Alterations in protein expression and post-translational modifications in response to fatty acid flux. | Which enzymes and signaling proteins are affected by changes in octadecanoic acid metabolism? How does lipid peroxidation, traced by labeled octadecanoic acid, lead to protein modifications? |

| Transcriptomics | Changes in gene expression that regulate fatty acid metabolism. | Which genes are up- or down-regulated in response to an influx of octadecanoic acid? What are the key transcription factors involved in sensing and responding to fatty acid levels? |

Development of Novel Isotope Tracing Methodologies and Analytical Platforms

Innovation in analytical techniques is a driving force in expanding the applications of (213C)octadecanoic acid.

Advanced Mass Spectrometry and NMR: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are central to isotope tracing studies. The development of new mass spectrometry techniques, such as imaging mass spectrometry, allows for the spatial localization of labeled lipids within tissues and even single cells. This provides a deeper understanding of metabolic heterogeneity in complex biological samples.

Computational Modeling and Flux Analysis: The data generated from isotope tracing experiments can be complex. The development of sophisticated computational models is crucial for interpreting these data and calculating metabolic fluxes. Metabolic Flux Analysis (MFA) and Compound-Specific Isotope Analysis (CSIA) are powerful approaches that use the isotopic labeling patterns in metabolites to quantify the rates of metabolic pathways.

Expansion of Isotope Tracing into More Complex and Integrated Biological Systems

The application of (213C)octadecanoic acid tracing is moving beyond simple cell culture models to more complex and physiologically relevant systems.

In Vivo Studies: Tracing studies in whole organisms, including animal models and humans, are providing invaluable insights into systemic lipid metabolism. By administering (213C)octadecanoic acid, researchers can track its absorption, distribution to different organs, and utilization in various metabolic processes in a living system. These studies are critical for understanding the role of fatty acid metabolism in health and diseases such as obesity, diabetes, and cardiovascular disease.

Microbiome and Host-Metabolite Interactions: The gut microbiome plays a crucial role in host metabolism, including the processing of dietary fatty acids. Isotope tracing with (213C)octadecanoic acid can be used to investigate the interplay between the host and its microbiome in lipid metabolism. This can help to elucidate how microbial metabolism of fatty acids influences host physiology.

Personalized Medicine: In the future, it is conceivable that stable isotope tracing with compounds like (213C)octadecanoic acid could be used in a clinical setting. By assessing an individual's fatty acid metabolism, it may be possible to develop personalized nutritional and therapeutic strategies for managing metabolic diseases.

Interactive Table: Research Findings with Isotopically Labeled Fatty Acids

| Research Area | Key Finding | Labeled Compound Used | Biological System |

| Hepatic Lipid Metabolism | Quantified the contribution of dietary versus de novo synthesized fatty acids to liver triglycerides. | 13C-labeled fatty acids | Animal models and humans |

| Adipose Tissue Dynamics | Measured the rates of fatty acid release (lipolysis) and re-esterification in fat cells. | Deuterated and 13C-labeled fatty acids | In vitro and in vivo |

| Cancer Metabolism | Revealed the reliance of certain cancer cells on exogenous fatty acids for proliferation. | 13C-labeled fatty acids | Cell culture and xenograft models |

| Placental Lipid Transport | Demonstrated the selective uptake and metabolism of different fatty acids by the placenta. | 13C-labeled palmitic, oleic, and docosahexaenoic acids | Human placental explants |

Q & A

Basic Research Questions

Q. How can researchers determine the purity of (213C)octadecanoic acid in experimental settings?

- Methodological Answer : Purity assessment typically involves gas chromatography-mass spectrometry (GC-MS) with ≥99.0% purity thresholds, calibrated against certified analytical standards. Internal standards (e.g., deuterated analogs) and retention time matching are critical for validation . For quantification, integrate peak areas relative to reference materials and validate using calibration curves spanning expected concentration ranges.

Q. What are the recommended storage conditions for (213C)octadecanoic acid to ensure stability?

- Methodological Answer : Store in sealed containers at 2–8°C in a dark environment to prevent oxidation and thermal degradation. Stability under experimental conditions should be verified via periodic reanalysis (e.g., every 6 months) using GC-MS to monitor degradation products like peroxides or unsaturated derivatives .

Q. What safety protocols should be followed when handling (213C)octadecanoic acid in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of aerosols. In case of skin contact, wash immediately with soap and water. For spills, contain using inert absorbents and dispose of as chemical waste. Refer to OSHA HCS guidelines for personal protective equipment (PPE), including nitrile gloves and lab coats .

Advanced Research Questions

Q. How can metabolomic approaches be integrated to study the role of (213C)octadecanoic acid in plant secondary metabolism?

- Methodological Answer : Combine GC-MS with untargeted metabolomics workflows (e.g., Progenesis QI v3.0) to profile lipid derivatives in plant tissues. Normalize data using internal standards (e.g., heptadecanoic acid) and apply multivariate statistics (PCA, PLS-DA) to identify correlations with biosynthetic pathways. For example, Zhang et al. (2013) linked octadecanoic acid to seed coat defense mechanisms in Taxus species .

Q. What statistical methods are appropriate when analyzing non-normally distributed data involving (213C)octadecanoic acid in biological studies?

- Methodological Answer : For non-normal distributions (e.g., proportions in mandibular gland analyses), apply arcsine square root transformations to meet ANOVA assumptions. Use Tukey’s HSD post hoc tests for pairwise comparisons. Linear discriminant analysis (LDA) can further classify metabolic profiles across experimental groups .